![molecular formula C14H26OSn B14217837 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one CAS No. 820250-63-3](/img/structure/B14217837.png)
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one is an organotin compound with a unique structure that combines a nonenone backbone with a trimethylstannyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one typically involves the reaction of a nonenone precursor with a trimethylstannyl reagent. One common method involves the use of a palladium-catalyzed coupling reaction, where the nonenone is reacted with trimethylstannyl chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
科学的研究の応用
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one involves its interaction with molecular targets through its trimethylstannyl group. This group can form bonds with various atoms, facilitating reactions and interactions. The pathways involved include:
Molecular Binding: The compound can bind to specific sites on biomolecules, altering their function.
Catalysis: It can act as a catalyst in certain chemical reactions, enhancing reaction rates.
類似化合物との比較
Similar Compounds
- 5-[1-(Trimethylsilyl)ethenyl]non-2-en-4-one
- 5-[1-(Trimethylgermyl)ethenyl]non-2-en-4-one
- 5-[1-(Trimethylplumbyl)ethenyl]non-2-en-4-one
Uniqueness
5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one is unique due to its trimethylstannyl group, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. This uniqueness makes it valuable in specific applications where the properties of tin are advantageous.
特性
CAS番号 |
820250-63-3 |
|---|---|
分子式 |
C14H26OSn |
分子量 |
329.07 g/mol |
IUPAC名 |
5-(1-trimethylstannylethenyl)non-2-en-4-one |
InChI |
InChI=1S/C11H17O.3CH3.Sn/c1-4-7-9-10(6-3)11(12)8-5-2;;;;/h5,8,10H,3-4,7,9H2,1-2H3;3*1H3; |
InChIキー |
BUWZSQJLGHXEGQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=C)[Sn](C)(C)C)C(=O)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)

![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
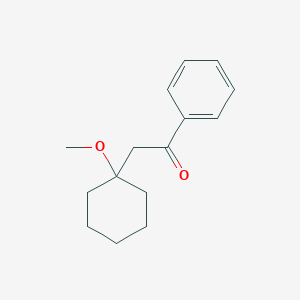
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)

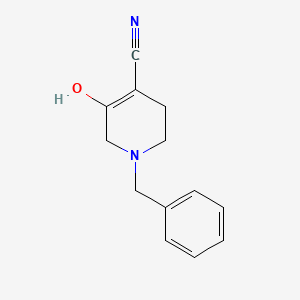
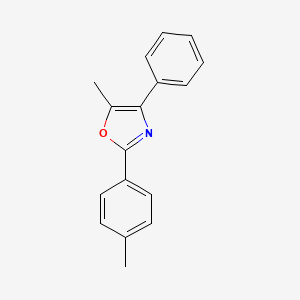
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
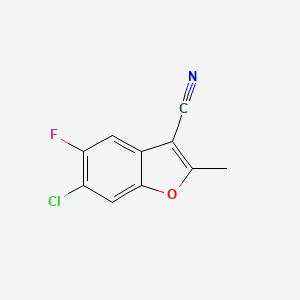
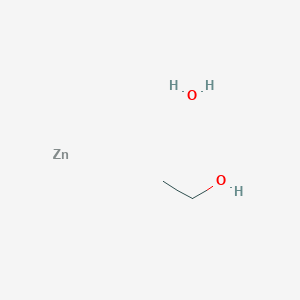
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
